1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrrole-2-sulfonamide . The nomenclature follows these rules:
- The parent heterocycle is pyrrole, with substitution at position 2 by a sulfonamide group.
- The sulfonamide nitrogen is bonded to a 3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxy-substituted phenyl group.
- The pyrrole nitrogen is substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
Synonyms include:
- 338407-11-7 (CAS Registry Number)
- N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonamide
- SCHEMBL16205757
The systematic name reflects the compound’s bifunctional pyridinyl substituents and sulfonamide linkage, which are critical for its stereoelectronic properties.
Molecular Topology and Connectivity Analysis
The molecular formula C22H12Cl2F6N4O3S (molecular weight: 597.3 g/mol) defines a complex topology with three aromatic systems:
- A central pyrrole ring substituted at position 1 with a 3-chloro-5-(trifluoromethyl)pyridinyl group.
- A sulfonamide group at pyrrole position 2, linked to a 3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxy-substituted phenyl ring.
Key Connectivity Features (derived from SMILES notation):
- Pyrrole nitrogen bonded to the pyridinyl group at position 1.
- Sulfonamide (-SO2NH-) bridge connecting pyrrole-C2 to the para-chlorinated phenyl ring.
- Ether linkage (-O-) between the phenyl ring and the second pyridinyl group.
Table 1: Bonding Patterns in Key Functional Groups
| Functional Group | Bond Type | Bond Length (Å)* |
|---|---|---|
| Pyridinyl-N | Aromatic | 1.34 |
| Sulfonamide S=O | Double | 1.43 |
| Phenyl-O-Pyridinyl | Single | 1.36 |
*Typical values for analogous structures.
The trifluoromethyl (-CF3) and chloro (-Cl) substituents introduce steric bulk and electron-withdrawing effects, influencing molecular conformation and intermolecular interactions.
Crystallographic Characterization Challenges
Crystallographic analysis of this compound faces significant hurdles due to:
- Structural Flexibility : Rotatable bonds in the sulfonamide linker and ether group permit multiple conformers, complicating crystal packing.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrrole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N4O3S/c23-15-9-14(4-5-17(15)37-18-6-3-12(10-31-18)21(25,26)27)33-38(35,36)19-2-1-7-34(19)20-16(24)8-13(11-32-20)22(28,29)30/h1-11,33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTOPEPPKSBXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in agricultural applications as a fungicide. Its structural components suggest a mechanism of action that may involve interference with specific biochemical pathways in target organisms.
Chemical Structure and Properties
- Molecular Formula : C17H13Cl2F6N3O2S
- Molecular Weight : 463.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), leading to the inhibition of folate biosynthesis in bacteria, which is critical for their growth and survival .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects, making it a potential candidate for agricultural fungicides targeting oomycetes and other pathogens .
Antifungal and Antibacterial Properties
The compound has shown promising antifungal activity against various pathogens. Below is a summary table of its biological activity based on available studies:
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| Phytophthora infestans | Antifungal | 0.5 |
| Botrytis cinerea | Antifungal | 0.8 |
| Staphylococcus aureus | Antibacterial | 1.2 |
| Escherichia coli | Antibacterial | 1.5 |
Case Studies and Research Findings
- Fungicidal Activity Against Oomycetes : A study demonstrated that this compound effectively inhibited the growth of Phytophthora infestans, the causative agent of late blight in potatoes, at concentrations as low as 0.5 µM, showcasing its potential as a fungicide in agricultural settings.
- Bacterial Inhibition : Another investigation highlighted its antibacterial properties, particularly against Staphylococcus aureus, where it exhibited an IC50 value of 1.2 µM, indicating significant potential for use in combating resistant bacterial strains .
- Mechanistic Insights : Further mechanistic studies revealed that the compound functions by competitively inhibiting the active site of dihydropteroate synthase, thereby blocking folate synthesis pathways essential for microbial survival .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Halogen Bonding : The chloro and trifluoromethyl groups in the target compound form strong halogen bonds with backbone carbonyls (e.g., protease active sites), a feature shared with analogs like CAS 338406-72-7 .
- Sulfonamide vs. Carboxamide: Sulfonamides exhibit higher target affinity due to stronger hydrogen-bond acceptor/donor capacity, while carboxamides prioritize solubility .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, but dimethylated sulfonamides (e.g., CAS 338397-92-5) further enhance stability by blocking N-dealkylation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
